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Compound of Interest

Compound Name: 2-Methyl-3-phenylpropanoic acid

Cat. No.: B086812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-3-phenylpropanoic acid (also known as a-methylhydrocinnamic acid). The information
presented herein is essential for the structural elucidation, identification, and quality control of
this compound in research and drug development settings. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,
supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
Infrared, and Mass spectra of 2-Methyl-3-phenylpropanoic acid.

Table 1: *H NMR Spectral Data of 2-Methyl-3-phenylpropanoic acid (400 MHz, CDCls)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
11.14 Broad Signal 1H - -COOH
7.30 m 2H - Aromatic H
7.20 m 3H - Aromatic H
3.08 dd 1H 13.3, 6.3 -CH2-
2.77 sextet-like 1H - -CH-
2.68 dd 1H 13.4,8.0 -CHz-
1.18 d 3H 6.9 -CHs

Data sourced from Vera et al. (2018).[1]

Table 2: 13C NMR Spectral Data of 2-Methyl-3-phenylpropanoic acid (101 MHz, CDCls)

Chemical Shift (6) ppm

Carbon Assignment

182.00 C=0

139.10 Aromatic C (quaternary)
129.09 Aromatic CH

128.51 Aromatic CH

126.52 Aromatic CH

41.24 -CH-

39.39 -CH:-

16.59 -CHs

Data sourced from Vera et al. (2018).[1]

Table 3: Infrared (IR) Absorption Data for 2-Methyl-3-phenylpropanoic acid (ATR, neat)
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Wavenumber (cm~?) Description Functional Group
3086-2557 Broad band O-H stretch

1698 Strong C=0 stretch

1453 Medium C-H bend (CHs)

1249, 1230 Medium C-O stretch / O-H bend
941 Medium, broad O-H bend (out-of-plane)
740, 702 Strong C-H bend (out-of-plane,

aromatic)

Data sourced from Vera et al. (2018).[1]

Table 4: Mass Spectrometry (EI-MS) Data for 2-Methyl-3-phenylpropanoic acid

m/z Proposed Fragment Relative Abundance
164 [M]* Molecular lon

118 [M - HCOOH]* High

91 [C7H]* Base Peak

77 [CeHs]* Medium

65 [CsHs]+ Medium

Data sourced from Vera et al. (2018).[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-Methyl-3-phenylpropanoic acid was

dissolved in about 0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane
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(TMS) as an internal standard (0.00 ppm).

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

'H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain
a good signal-to-noise ratio.

13C NMR Acquisition: The spectrum was recorded with proton decoupling to simplify the
spectrum to single lines for each carbon environment. A sufficient number of scans and a
suitable relaxation delay were used to ensure the detection of all carbon signals, including
the quaternary carbon.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance
(ATR) technique with the neat solid sample. A small amount of the solid compound was
placed directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory was used.

Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean, empty ATR crystal was acquired and
automatically subtracted from the sample spectrum. Multiple scans were averaged to
improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was presented as transmittance versus
wavenumber (cm~1).

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample was introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas
chromatography.
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« lonization: The sample was vaporized and then bombarded with a beam of electrons with an
energy of 70 eV. This caused the molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass
analyzer.

o Detection: The separated ions were detected, and their abundance was recorded to
generate a mass spectrum, which is a plot of relative intensity versus the m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final
interpretation of spectroscopic data for the structural elucidation of 2-Methyl-3-
phenylpropanoic acid.
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Spectroscopic Analysis Workflow for 2-Methyl-3-phenylpropanoic acid

Sample Preparation

2-Methyl-3-phenylpropanoic acid Sample

Dissolve in CDCI3 with TMS Place neat solid on ATR crystal Introduce into ion source

Data Acquisition

NMR Spectrometer (1H & 13C) FT-IR Spectrometer Mass Spectrometer (EI)

Data Analysis

NMR Spectra (Chemical Shift, Multiplicity, Integration) IR Spectrum (Wavenumbers) Mass Spectrum (m/z values)

Interpretation [& Structure Confirmation

Assign H and C environments Identify functional groups (COOH, C=0, Ar) Determine Molecular Weight & Fragmentation Pattern

Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086812#spectroscopic-data-of-2-methyl-3-
phenylpropanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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